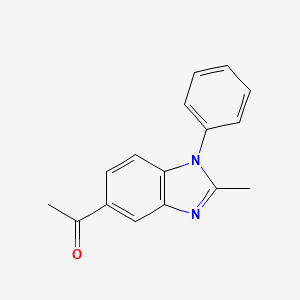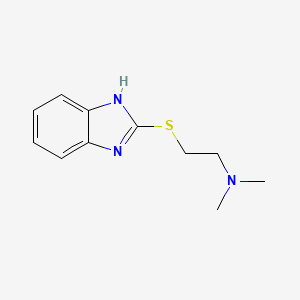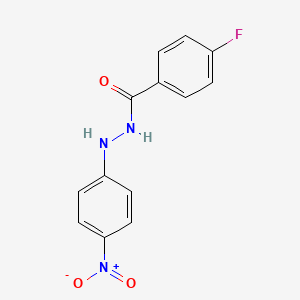
phenyl(2-phenyl-1,3-dioxan-2-yl)methanone
Vue d'ensemble
Description
Phenyl(2-phenyl-1,3-dioxan-2-yl)methanone, also known as benzodioxolylphenylketone or simply benzodioxolylketone, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of aryl ketones and is structurally similar to the illicit drug MDMA (3,4-methylenedioxymethamphetamine), which is commonly known as ecstasy. However, unlike MDMA, benzodioxolylketone is not a recreational drug and is not intended for human consumption.
Mécanisme D'action
The mechanism of action of phenyl(2-phenyl-1,3-dioxan-2-yl)methanonelketone is not fully understood, but it is believed to act as a monoamine transporter inhibitor. This means that it blocks the reuptake of serotonin, dopamine, and norepinephrine, leading to an increase in their extracellular concentrations. It may also act as a substrate for monoamine oxidase, an enzyme that metabolizes neurotransmitters, leading to their depletion.
Biochemical and Physiological Effects:
Benzodioxolylketone has been shown to have various biochemical and physiological effects in animal studies. It has been reported to induce hyperlocomotion, hypothermia, and analgesia in rodents. It has also been shown to enhance memory consolidation and retrieval in mice. However, the exact mechanisms underlying these effects are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using phenyl(2-phenyl-1,3-dioxan-2-yl)methanonelketone in lab experiments is its ability to selectively increase the extracellular concentrations of neurotransmitters. This allows researchers to study the role of these neurotransmitters in various physiological and pathological conditions. However, one of the main limitations of using phenyl(2-phenyl-1,3-dioxan-2-yl)methanonelketone is its structural similarity to MDMA, which may lead to confusion and misinterpretation of results. It is also important to note that phenyl(2-phenyl-1,3-dioxan-2-yl)methanonelketone is not approved for human use and should only be used in controlled laboratory settings.
Orientations Futures
There are several future directions for research on phenyl(2-phenyl-1,3-dioxan-2-yl)methanonelketone. One area of interest is its potential use as a therapeutic agent for psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder. Another area of interest is its use as a tool for studying the dynamics of neurotransmitter release and uptake in the brain. Further studies are needed to fully understand the mechanisms of action and potential applications of this compound.
Applications De Recherche Scientifique
Benzodioxolylketone has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of study is its use as a tool for neuroscience research. Benzodioxolylketone has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior. This compound has also been used as a fluorescent probe to study the dynamics of neurotransmitter release and uptake in live cells.
Propriétés
IUPAC Name |
phenyl-(2-phenyl-1,3-dioxan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-16(14-8-3-1-4-9-14)17(19-12-7-13-20-17)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCBPRVMBDQDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-(2-phenyl-1,3-dioxan-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)imino]diacetic acid](/img/structure/B3824275.png)
![2-phenyl-2-(trifluoromethyl)-2,3,6,7,8,9-hexahydro-4H-[1,3,5]thiadiazino[3,2-a]azepin-4-one](/img/structure/B3824288.png)
![N-phenyl-N'-[2-(vinyloxy)ethyl]thiourea](/img/structure/B3824294.png)



![3,3'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy)]diphenol](/img/structure/B3824339.png)
![2-chloro-3-{4-[(trifluoromethyl)thio]phenyl}propanenitrile](/img/structure/B3824347.png)
![2,7-dimethyl[1,3]thiazolo[5',4':5,6]naphtho[2,1-d][1,3]thiazole](/img/structure/B3824351.png)

amino](phenyl)methyl]phosphonate](/img/structure/B3824374.png)


![(2-furylmethyl)[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]amine](/img/structure/B3824388.png)